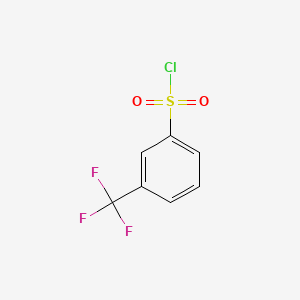

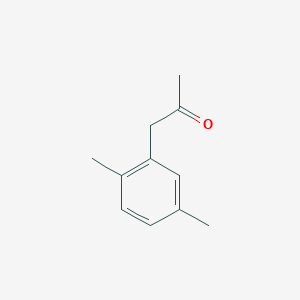

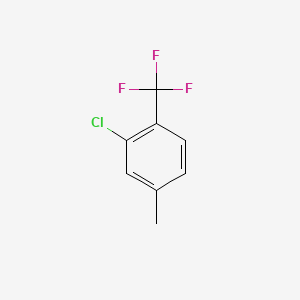

2-Chloro-4-methylbenzotrifluoride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, paper describes the synthesis of 4-chloro-2,3,5-trifluorobenzoic acid from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process. Similarly, paper outlines a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which involves nitration, esterification, and reduction steps. These methods could potentially be adapted for the synthesis of 2-Chloro-4-methylbenzotrifluoride by incorporating a methyl group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is often determined using spectroscopic methods and computational chemistry. For example, paper uses DFT calculations to determine the structural parameters of certain dyes and compares them with X-ray data of similar molecules. Paper also uses DFT methods to analyze the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, which could provide insights into the electronic structure of 2-Chloro-4-methylbenzotrifluoride due to the presence of a chloro and a methyl group on the benzene ring.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is influenced by the presence of electron-withdrawing groups such as chloro and trifluoromethyl groups. Paper discusses the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic synthesis, indicating that chloro and fluoro groups can be reactive sites for further chemical transformations. This suggests that 2-Chloro-4-methylbenzotrifluoride may also undergo various chemical reactions at the chloro and trifluoromethyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are closely related to their molecular structure. Paper describes the crystal structure and biological activity of a chlorobenzaldehyde derivative, which could be relevant to understanding the properties of 2-Chloro-4-methylbenzotrifluoride. The presence of halogen atoms can affect the boiling point, melting point, and solubility of the compound. Additionally, the electronic properties such as HOMO and LUMO energies, discussed in paper , are important for understanding the reactivity and stability of the compound.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Derivatives

A study described the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, demonstrating the utility of 2-Chloro-4-methylbenzotrifluoride derivatives in medicinal chemistry as potentially stable alternatives to benzodioxole fragments (Catalani, Paio, & Perugini, 2010).

Characterization of Trifluoromethyl-Substituted Compounds

Research analyzed the structures of various trifluoromethyl-substituted compounds, including those related to 2-Chloro-4-methylbenzotrifluoride, providing insights into their chemical properties and potential applications (Li et al., 2005).

Advanced Materials and Chemical Interactions

Palladium Complexes

A study on palladium(II) complexes with a novel chelating iminocarbene ligand showed potential applications in material science and catalysis, highlighting the versatility of 2-Chloro-4-methylbenzotrifluoride derivatives (Frøseth, Dhindsa, Røise, & Tilset, 2003).

Phototransformation Studies

The phototransformation of 4-chloro-2-methylphenol, a compound related to 2-Chloro-4-methylbenzotrifluoride, was studied, providing insights into environmental interactions and degradation processes (Vialaton, Richard, Baglio, & Payá-pérez, 1998).

Molecular and Crystallographic Analysis

Molecular Structure Analysis

Research on 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, focused on its molecular structure, providing a framework for understanding similar compounds' physical and chemical properties (Kumar et al., 2014).

Charge Density Analysis

A study on heterohalogen and homohalogen intermolecular interactions in molecular crystals, including compounds similar to 2-Chloro-4-methylbenzotrifluoride, offered detailed insights into molecular interactions and electronic properties (Hathwar & Row, 2011).

Safety And Hazards

2-Chloro-4-methylbenzotrifluoride is classified as a skin irritant (Category 2), serious eye irritant (Category 2), and may cause respiratory irritation (Category 3)3. The safety information pictograms indicate a warning (GHS07)3. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection3.

Orientations Futures

The future directions for 2-Chloro-4-methylbenzotrifluoride are not explicitly mentioned in the search results. However, related compounds such as trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future2.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

2-chloro-4-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYNLHQHOFWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371483 | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methylbenzotrifluoride | |

CAS RN |

74483-46-8 | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methylbenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.